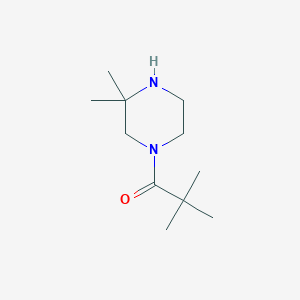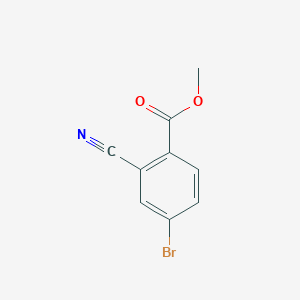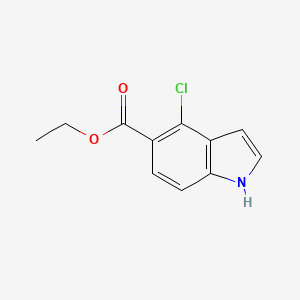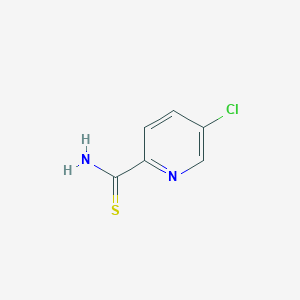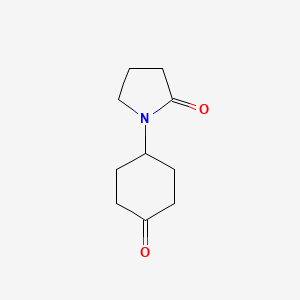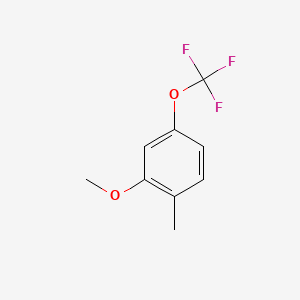
2-Methyl-5-(trifluoromethoxy)anisole
説明
2-Methyl-5-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(trifluoromethoxy)anisole is 1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure. For a detailed structural analysis, specialized software or tools that can interpret and visualize InChI codes may be required.Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethoxy)anisole is a clear liquid at ambient temperature . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not provided in the search results.科学的研究の応用
Electron-Withdrawing Properties
The trifluoromethoxy group, related to 2-Methyl-5-(trifluoromethoxy)anisole, has been identified as a superior electron-withdrawing group compared to methoxy and trifluoromethyl groups. This property enhances its ability to lower the basicity of arylmetal compounds even when positioned remotely, impacting the reactivity and stability of compounds in various chemical reactions (Castagnetti & Schlosser, 2002).
Catalytic Conversion and Hydrodeoxygenation
In the field of catalysis, 2-Methyl-5-(trifluoromethoxy)anisole analogs have been explored for their potential in the hydrodeoxygenation of anisole, a model compound for lignin derived from biomass. This process is crucial for converting lignin into valuable hydrocarbons and has been studied over various nickel-based catalysts for effective OCH3 removal, showcasing the role of these compounds in advancing biomass conversion technologies (Jin et al., 2014).
Rotational Spectroscopy and Molecular Structure
The study of derivatives of 2-Methyl-5-(trifluoromethoxy)anisole using rotational spectroscopy reveals intricate details about their molecular structure and internal dynamics. Such research provides valuable insights into the shapes and behavior of complexes formed with water, significantly contributing to our understanding of molecular interactions and the effects of halogenation on molecular properties (Gou et al., 2014).
Quantum Chemical Calculations and Thermodynamics
Quantum chemical calculations, including density functional theory (DFT), have been applied to study the molecular structure, vibrational assignments, and thermodynamic functions of compounds structurally related to 2-Methyl-5-(trifluoromethoxy)anisole. Such studies are pivotal for understanding the electronic structure, stability, and reactivity of these compounds, which can be applied in designing new materials and chemical reactions (Balachandran et al., 2015).
Photocatalytic Applications
Investigations into the TiO2-mediated photocatalytic degradation of anisole derivatives highlight the potential of 2-Methyl-5-(trifluoromethoxy)anisole-related compounds in environmental remediation. Such studies elucidate the mechanisms underlying photocatalytic reactions, paving the way for developing efficient photocatalysts for pollutant degradation and water purification (And & Jenks, 2000).
特性
IUPAC Name |
2-methoxy-1-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-3-4-7(5-8(6)13-2)14-9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFKOVVUHAFOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)
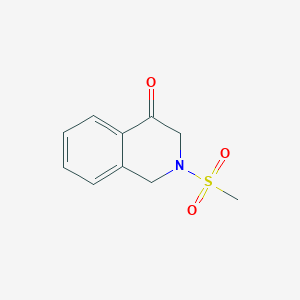
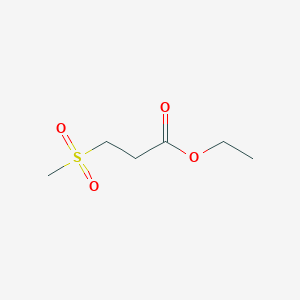
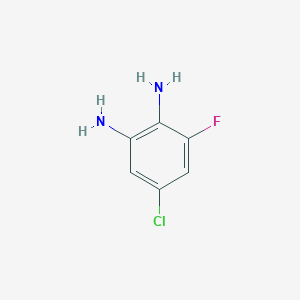
![3H-Imidazo[4,5-b]pyridine, 2-(methoxymethyl)-](/img/structure/B1427302.png)
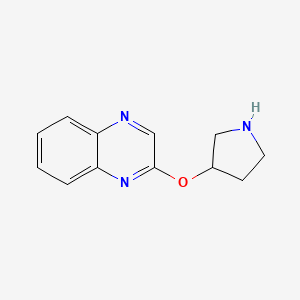
![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)
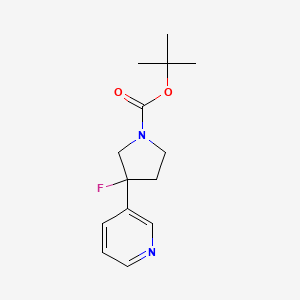
![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)
